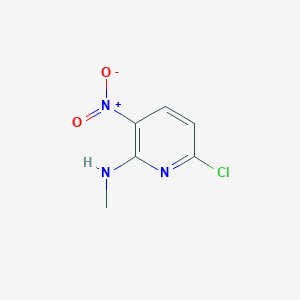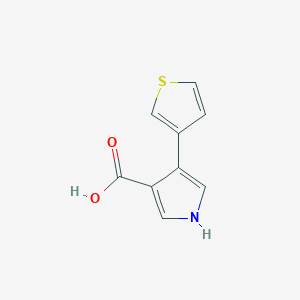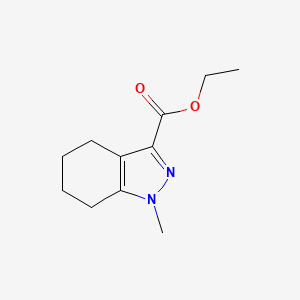
Tert-butyl 2,4,5-trifluorobenzoate
Descripción general
Descripción
Tert-butyl 2,4,5-trifluorobenzoate is a chemical compound that is related to various research studies focusing on the synthesis, molecular structure, and reactivity of tert-butyl substituted aromatic compounds. Although the specific compound tert-butyl 2,4,5-trifluorobenzoate is not directly mentioned in the provided papers, insights can be drawn from the studies on similar compounds.
Synthesis Analysis
The synthesis of tert-butyl substituted compounds can be complex, involving multiple steps and conditions that need to be carefully controlled. For instance, the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles from 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with tert-butylhydrazine hydrochloride demonstrates the intricacies involved in such processes. The use of different reaction media, such as [BMIM][BF4] and pyridine, or NaOH in EtOH, can lead to variations in regioselectivity and product distribution .
Molecular Structure Analysis
The molecular structure of tert-butyl substituted compounds can be quite intricate, as seen in the X-ray crystal structure determination of tri-n-butyltin 2,6-difluorobenzoate. This compound forms a macrocyclic tetramer with distorted trigonal bipyramidal geometries around the tin atoms. The structure is maintained by bidentate ligands bridging the tin atoms in apical positions . Such detailed structural analyses are crucial for understanding the properties and reactivity of related tert-butyl substituted compounds.
Chemical Reactions Analysis
The reactivity of tert-butyl substituted compounds can be studied through various types of chemical reactions. For example, laser flash photolysis of tert-butyl aroylperbenzoates has been used to study the kinetics of the singlet and triplet states, as well as the aroylphenyl radicals formed upon O-O cleavage. These studies provide valuable information on the lifetimes of reactive intermediates and the bimolecular rate constants of reactions with various quenchers .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl substituted compounds are influenced by their molecular structure. For instance, the presence of tert-butyl groups can affect the solubility, boiling point, and stability of the compound. Additionally, the trifluoromethyl group can impart unique electronic and steric effects, influencing the compound's reactivity and interactions with other molecules. The study of hydrogen-bonded chains in related compounds, such as 3-tert-butyl-1-phenyl-7-(4-trifluoromethylbenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione, highlights the impact of minor substituent changes on the hydrogen-bonded structures .
Aplicaciones Científicas De Investigación
Chemical Synthesis
Tert-butyl 2,4,5-trifluorobenzoate is utilized in chemical synthesis processes. For instance, tert-butyl perbenzoate serves as a substitute for benzoquinone in Fujiwara-Moritani reactions, enhancing the system by including Cu(OAc)2 as a cocatalyst (Xinzhu Liu & K. K. Hii, 2011). Additionally, it plays a role in the synthesis of complex compounds, such as 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, which has shown antitumor activity (叶姣 et al., 2015).
Material Science
In material science, this compound is used in the synthesis of 2,4,5-trifluorobenzoic acid, a valuable intermediate with applications in pharmaceuticals and material science (Q. Deng et al., 2015). Additionally, incorporating tert-butyl groups into polybenzimidazole polymers leads to improved gas permeation properties, indicating its utility in developing advanced materials for gas separation (S. C. Kumbharkar et al., 2006).
Photolysis and Radical Reactions
Tert-butyl aroylperbenzoates, including tert-butyl 2,4,5-trifluorobenzoate, have been studied for their behavior in photolysis and radical reactions. These studies help understand the kinetics of singlet and triplet states and the formation of various radicals (B. S. and D. Neckers, 2004).
Antioxidant Activity
Research has also been conducted on derivatives of tert-butyl 2,4,5-trifluorobenzoate, such as 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols, which exhibit significant antioxidant properties (R. M. Shakir et al., 2014).
Propiedades
IUPAC Name |
tert-butyl 2,4,5-trifluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-11(2,3)16-10(15)6-4-8(13)9(14)5-7(6)12/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLADGKQRNGNIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446491 | |
| Record name | Benzoic acid, 2,4,5-trifluoro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2,4,5-trifluorobenzoate | |
CAS RN |
182875-05-4 | |
| Record name | Benzoic acid, 2,4,5-trifluoro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



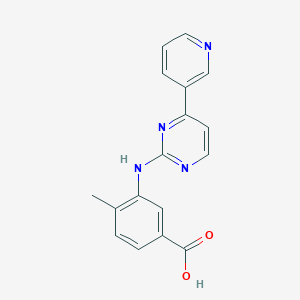



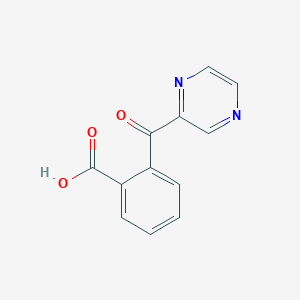
![Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-ethyl-](/img/structure/B1310486.png)


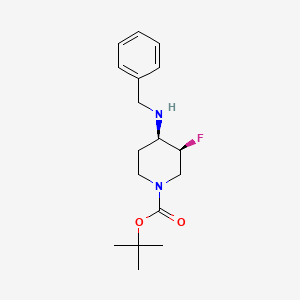
![(1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B1310505.png)

